molecular formula C14H23N6O9P B562398 Cyclic Amp tris salt CAS No. 102029-77-6

Cyclic Amp tris salt

Cat. No.: B562398
CAS No.: 102029-77-6
M. Wt: 450.345
InChI Key: CLDDYJFNXTUHIN-MCDZGGTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclic adenosine monophosphate tris salt, commonly known as cyclic AMP tris salt, is a derivative of adenosine monophosphate. It is a cyclic nucleotide that plays a crucial role as a second messenger in various biological processes. Cyclic adenosine monophosphate tris salt is involved in the regulation of numerous physiological responses, including cell signaling, metabolism, and gene expression. It is widely studied for its role in signal transduction pathways and its impact on cellular functions.

Mechanism of Action

Target of Action

Cyclic AMP, also known as Adenosine 3’,5’-cyclic monophosphate tris salt, is a key second messenger in numerous signal transduction pathways . It primarily targets protein kinase A (PKA), exchange proteins directly activated by cAMP (EPACs), and cyclic nucleotide-gated (CNG) channels . These targets play crucial roles in various cellular functions, including cell growth, differentiation, gene transcription, and protein expression .

Mode of Action

Cyclic AMP exerts its action by binding to its targets and inducing conformational changes that activate these proteins . For instance, when cAMP binds to PKA, it activates the kinase, which then phosphorylates other proteins, leading to changes in their activity . This interaction between cAMP and its targets results in a cascade of intracellular events that regulate various cellular functions .

Biochemical Pathways

Cyclic AMP is involved in numerous biochemical pathways. It is synthesized intracellularly following activation of G-protein-coupled receptors (GPCRs) by physiological stimuli . This process translates extracellular signals into intracellular responses . The cAMP signaling pathway is highly compartmentalized, both spatially and temporally, in cells, leading to specific and localized responses .

Pharmacokinetics

The pharmacokinetics of cAMP involve its synthesis by adenylyl cyclases and its degradation by phosphodiesterases . These enzymes control the intracellular levels of cAMP, thereby regulating its bioavailability . The balance between the activities of these two enzyme families determines the cellular concentration of cAMP .

Result of Action

The action of cAMP results in a multitude of cellular responses. In the heart, for example, cAMP is the main second messenger of the β-adrenergic receptor pathway, producing positive chronotropic, inotropic, and lusitropic effects during sympathetic stimulation . Chronic activation of this pathway can trigger pathological cardiac remodeling, which may ultimately lead to heart failure .

Action Environment

The action of cAMP can be influenced by various environmental factors. For instance, in plants, cAMP is recognized as an important signaling molecule involved in many molecular processes, including sensing and response to biotic and abiotic environmental stresses . This highlights the role of cAMP in plant adaptation to external stimuli .

Biochemical Analysis

Biochemical Properties

Adenosine 3’,5’-cyclic monophosphate tris salt interacts with a variety of enzymes, proteins, and other biomolecules. It is synthesized from ATP in the presence of an enzyme called adenylyl cyclase . This compound is majorly used as a marker in immunochemical detection assays . It also interacts with proteins like protein kinase A (PKA), exchange factor directly activated by cyclic AMP (EPAC), and cyclic AMP responsive ion channels (CICs) .

Cellular Effects

Adenosine 3’,5’-cyclic monophosphate tris salt has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is the main second messenger of the β-adrenergic receptor pathway in the heart, producing positive chronotropic, inotropic, and lusitropic effects during sympathetic stimulation .

Molecular Mechanism

The molecular mechanism of action of Adenosine 3’,5’-cyclic monophosphate tris salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is controlled by two families of enzymes with opposite actions: adenylyl cyclases, which control its production, and phosphodiesterases, which control its degradation .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Adenosine 3’,5’-cyclic monophosphate tris salt can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Adenosine 3’,5’-cyclic monophosphate tris salt is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclic adenosine monophosphate tris salt is synthesized through the catalytic conversion of adenosine triphosphate to cyclic adenosine monophosphate by the enzyme adenylyl cyclase. This reaction involves the formation of a cyclic phosphate bond between the 3’ and 5’ hydroxyl groups of the ribose sugar. The cyclic adenosine monophosphate is then purified and converted to its tris salt form by neutralizing it with tris(hydroxymethyl)aminomethane.

Industrial Production Methods: Industrial production of cyclic adenosine monophosphate tris salt involves large-scale fermentation processes using genetically engineered microorganisms that overexpress adenylyl cyclase. The fermentation broth is then subjected to downstream processing, including extraction, purification, and crystallization, to obtain high-purity cyclic adenosine monophosphate tris salt.

Chemical Reactions Analysis

Types of Reactions: Cyclic adenosine monophosphate tris salt undergoes various chemical reactions, including:

    Oxidation: Cyclic adenosine monophosphate can be oxidized to form adenosine monophosphate.

    Reduction: Reduction of cyclic adenosine monophosphate can lead to the formation of adenosine.

    Substitution: Cyclic adenosine monophosphate can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like ammonia and amines are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Adenosine monophosphate.

    Reduction: Adenosine.

    Substitution: Various cyclic adenosine monophosphate derivatives.

Scientific Research Applications

Cell Proliferation and Survival

Cyclic AMP plays a significant role in regulating cell proliferation and survival. Research indicates that elevated levels of cyclic AMP can promote the survival of spinal motor neurons in vitro. In a study, spinal motor neurons maintained viability for extended periods when cultured in serum-free conditions with elevated cyclic AMP levels, demonstrating its potential therapeutic implications for motor neuron diseases .

Key Findings:

  • Survival Mechanism: Elevated cyclic AMP enhances the effects of peptide trophic factors, supporting long-term survival.
  • Experimental Setup: Cultures were treated with cyclic AMP analogs and trophic factors, showing significant improvements in cell viability.

Innate Immune Function Regulation

Cyclic AMP is recognized as a master regulator of innate immune cell function. It influences the activity of phagocytes, which are critical for the body's defense against pathogens. Studies have shown that cyclic AMP can modulate the production of reactive nitrogen intermediates and affect phagocytosis and cytokine generation in immune cells .

Applications:

  • Therapeutic Use: Ligands that increase cyclic AMP levels are utilized in treating conditions like pulmonary arterial hypertension.
  • Impacts on Immune Response: Increased cyclic AMP has been linked to impaired phagocytic activity, highlighting its dual role in immune modulation.

Intestinal Epithelial Cell Migration

Cyclic AMP has been shown to negatively regulate intestinal epithelial cell migration, which is crucial for wound healing and tissue repair. In studies involving intestinal epithelial cells, treatments that elevated cyclic AMP levels resulted in decreased cell migration rates, suggesting a potential mechanism for dysregulation during inflammatory responses .

Experimental Insights:

  • Inhibition Mechanism: Increased protein kinase A activity due to elevated cyclic AMP leads to the sequestration of RhoA, inhibiting actin reorganization necessary for cell movement.
  • Clinical Relevance: Understanding this mechanism can inform strategies to enhance healing processes in gastrointestinal diseases.

Pharmacological Applications

Cyclic AMP analogs are widely used in pharmacology to investigate cellular signaling pathways and develop therapeutic agents. For instance, certain nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to affect microbial clearance through modulation of cyclic AMP levels, suggesting a potential avenue for enhancing immune responses during infections .

Case Studies:

  • NSAIDs and Immune Response: Research indicates that NSAIDs may enhance bacterial clearance by reducing intracellular cyclic AMP levels, thus promoting phagocytic activity.
  • Cyclic AMP Analogs: These compounds are used extensively in laboratory settings to dissect signaling pathways involved in various diseases.

Data Summary Table

Application AreaKey FindingsImplications
Cell ProliferationElevated cyclic AMP promotes survival of spinal motor neuronsPotential treatment for motor neuron diseases
Innate Immune FunctionModulates phagocyte activity; affects cytokine productionTherapeutic targets for immune-related disorders
Intestinal Epithelial MigrationIncreased cyclic AMP inhibits cell migrationInsights into gastrointestinal healing mechanisms
Pharmacological ApplicationsNSAIDs enhance microbial clearance via cyclic AMP modulationNew strategies for infection management

Comparison with Similar Compounds

    Cyclic Guanosine Monophosphate: Involved in the regulation of protein kinase G and nitric oxide signaling.

    Cyclic Inosine Monophosphate: Plays a role in immune response and cellular signaling.

    Cyclic Cytidine Monophosphate: Functions in various cellular processes, including RNA synthesis and metabolism.

Cyclic adenosine monophosphate tris salt stands out due to its specific interactions with protein kinase A and its widespread involvement in diverse physiological processes.

Biological Activity

Cyclic AMP (cAMP) is a crucial second messenger in various biological processes, influencing cellular activities such as metabolism, gene expression, and cell proliferation. The tris salt form of cAMP has been studied for its specific biological activities, particularly its role in signaling pathways and cellular responses. This article delves into the biological activity of cyclic AMP tris salt, highlighting its mechanisms, effects on different cell types, and relevant research findings.

Cyclic AMP exerts its effects primarily through the activation of protein kinase A (PKA) and other signaling pathways. The elevation of intracellular cAMP levels can lead to various cellular responses:

  • Activation of Protein Kinase A (PKA) : PKA is activated by cAMP binding, which phosphorylates target proteins involved in metabolic regulation and gene expression.
  • Inhibition of Glycogen Synthase Kinase 3β (GSK-3β) : cAMP promotes neuronal survival by phosphorylating GSK-3β, inhibiting its activity and preventing apoptosis in neuronal cells .
  • Regulation of Ion Transport : In renal cells, cAMP enhances the activity of Na,K-ATPase, which is crucial for sodium transport and maintaining ion balance .

1. Neuronal Survival

Cyclic AMP has been shown to promote neuronal survival independent of neurotrophic factors. Research indicates that elevating intracellular cAMP levels leads to significant phosphorylation of GSK-3β, which plays a vital role in preventing apoptosis in cerebellar granule neurons .

2. Cell Proliferation

The role of cAMP in cell proliferation is complex and sometimes controversial. Studies suggest that while cAMP can stimulate certain cell types to proliferate, it may also inhibit proliferation in others depending on the context and cell type involved .

3. Platelet Activation

In platelets, thrombin-induced signaling pathways regulate intracellular cAMP levels. Elevated cAMP can modulate platelet activation processes, including calcium mobilization and cytoskeletal reorganization . This highlights the dual role of cAMP in both promoting and inhibiting cellular functions depending on the physiological context.

Case Studies

Table 1: Summary of Key Studies on this compound

StudyFocusFindings
Renal FunctioncAMP significantly increases Na,K-ATPase activity in renal cortical collecting ducts.
Neuronal SurvivalElevation of cAMP promotes neuronal survival via GSK-3β phosphorylation.
Platelet ActivationThrombin reduces intracellular cAMP, affecting platelet activation processes.

Properties

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;2-amino-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O6P.C4H11NO3/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;5-4(1-6,2-7)3-8/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);6-8H,1-3,5H2/t4-,6-,7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDDYJFNXTUHIN-MCDZGGTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N6O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745613
Record name (4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102029-77-6
Record name (4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.